molecular formula C16H30Hg B14367401 Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury CAS No. 92509-17-6

Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury

Cat. No.: B14367401
CAS No.: 92509-17-6
M. Wt: 423.00 g/mol
InChI Key: WCGLVAVKQFLVCT-UHFFFAOYSA-N
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Description

Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury is an organomercury compound characterized by the presence of two 2,2,3,3-tetramethylcyclopropylmethyl groups bonded to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury typically involves the reaction of mercury(II) chloride with 2,2,3,3-tetramethylcyclopropylmethyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the organometallic reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and stringent safety measures due to the toxicity of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The compound can participate in nucleophilic substitution reactions where the 2,2,3,3-tetramethylcyclopropylmethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, thiols, or amines are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields mercury(II) oxide and organic by-products, while substitution reactions result in the formation of new organomercury compounds.

Scientific Research Applications

Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a diagnostic tool or therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury involves its interaction with molecular targets such as proteins and enzymes. The mercury center can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is a key factor in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.

    Bis(phenylmercury): Contains two phenyl groups bonded to mercury.

    Bis(ethylmercury): Features two ethyl groups bonded to mercury.

Uniqueness

Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury is unique due to the presence of the bulky 2,2,3,3-tetramethylcyclopropylmethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other organomercury compounds and contributes to its specific applications and effects.

Properties

CAS No.

92509-17-6

Molecular Formula

C16H30Hg

Molecular Weight

423.00 g/mol

IUPAC Name

bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury

InChI

InChI=1S/2C8H15.Hg/c2*1-6-7(2,3)8(6,4)5;/h2*6H,1H2,2-5H3;

InChI Key

WCGLVAVKQFLVCT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C[Hg]CC2C(C2(C)C)(C)C)C

Origin of Product

United States

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